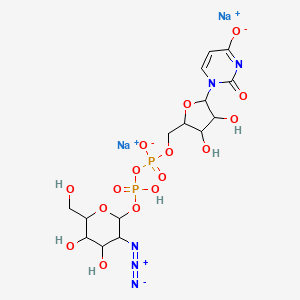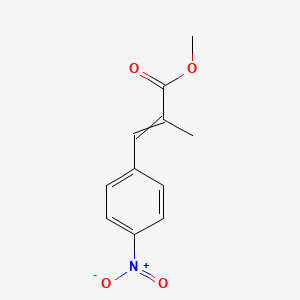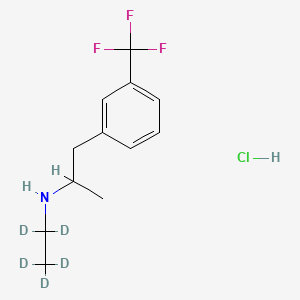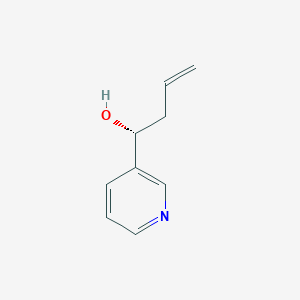![molecular formula C18H26N10O3 B13826399 N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Netropsin, also known as congocidine or sinanomycin, is a polyamide antibiotic with notable antiviral properties. It was first discovered by Finlay et al. and isolated from the actinobacterium Streptomyces netropsis . This compound belongs to the class of pyrrole-amidine antibiotics and is known for its ability to bind to the minor groove of AT-rich sequences in double-stranded DNA .
準備方法
Synthetic Routes and Reaction Conditions: Netropsin can be synthesized through a series of chemical reactions involving the formation of pyrrole and amidine groups. The synthetic route typically involves the condensation of appropriate amines with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of netropsin involves large-scale fermentation processes using Streptomyces netropsis. The fermentation broth is then subjected to extraction and purification processes to isolate netropsin in its pure form. Techniques such as chromatography and crystallization are commonly employed to achieve high purity levels .
化学反応の分析
Types of Reactions: Netropsin primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The binding of netropsin to DNA is facilitated by hydrogen bonding and van der Waals interactions. The conditions required for these reactions include physiological pH and ionic strength, which mimic the natural environment of DNA .
Major Products Formed: The major product formed from the interaction of netropsin with DNA is a stable netropsin-DNA complex. This complex is characterized by the insertion of netropsin into the minor groove of the DNA helix, leading to conformational changes in the DNA structure .
科学的研究の応用
Netropsin has a wide range of applications in scientific research:
作用機序
Netropsin exerts its effects by binding to the minor groove of AT-rich sequences in double-stranded DNA. This binding is facilitated by hydrogen bonds and van der Waals interactions between netropsin and the DNA bases. The binding of netropsin to DNA induces conformational changes in the DNA helix, which can interfere with DNA replication and transcription processes . Netropsin does not bind to single-stranded DNA or double-stranded RNA .
類似化合物との比較
Netropsin is often compared with other minor groove binders such as distamycin, Hoechst 33258, and pentamidine.
Distamycin: Like netropsin, distamycin binds to the minor groove of AT-rich sequences in DNA.
Hoechst 33258: This compound also binds to the minor groove of DNA but has a broader specificity compared to netropsin.
Pentamidine: Pentamidine binds to the minor groove of DNA and is used as an antiprotozoal agent.
Netropsin’s unique binding properties and specificity for AT-rich sequences make it a valuable tool in molecular biology and medicinal chemistry .
特性
分子式 |
C18H26N10O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C18H26N10O3/c1-27-8-11(16(30)23-4-3-14(19)20)12(9-27)26-17(31)13-5-10(7-28(13)2)25-15(29)6-24-18(21)22/h5,7-9H,3-4,6H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24) |
InChIキー |
FEILMVGZFWHKPV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=C1)NC(=O)C2=CC(=CN2C)NC(=O)CN=C(N)N)C(=O)NCCC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)



![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)

![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)


![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
